
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo group at the fourth position and a chlorophenyl group at the third position of the but-2-enoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of a base, followed by bromination. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The bromination step can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The bromo and chlorophenyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate can be compared with similar compounds such as:
Ethyl 4-bromobutyrate: This compound lacks the chlorophenyl group and has different reactivity and applications.
Ethyl 4-chlorobutyrate: This compound lacks the bromo group and has distinct chemical properties.
Ethyl 4-bromo-3-methylbut-2-enoate: This compound has a methyl group instead of a chlorophenyl group, leading to different chemical behavior.
Propiedades
Número CAS |
114566-93-7 |
|---|---|
Fórmula molecular |
C12H12BrClO2 |
Peso molecular |
303.58 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-(4-chlorophenyl)but-2-enoate |
InChI |
InChI=1S/C12H12BrClO2/c1-2-16-12(15)7-10(8-13)9-3-5-11(14)6-4-9/h3-7H,2,8H2,1H3 |
Clave InChI |
HJYWPHYBPWQAHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


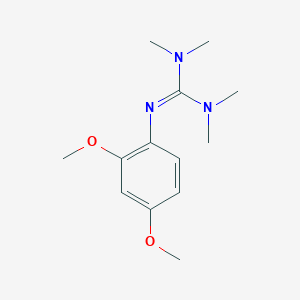
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
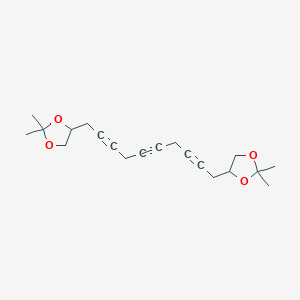
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)



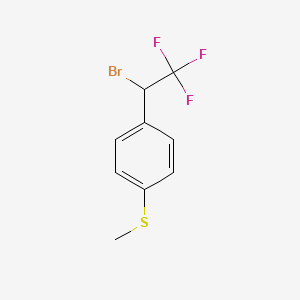
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
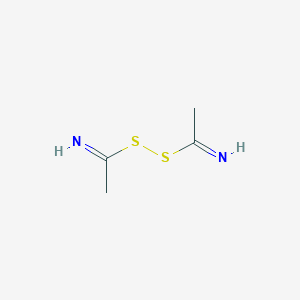
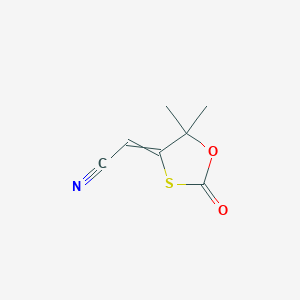

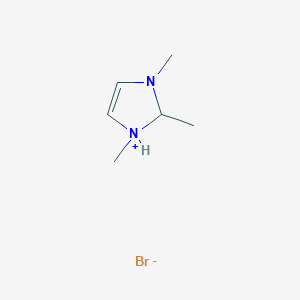
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
